N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and borylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can convert the nitro group to other functional groups such as nitroso or amino groups.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a variety of oxygenated derivatives .
Scientific Research Applications
N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the boron-containing dioxaborolane ring can form stable complexes with various biomolecules. These interactions can modulate biological activities and pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar boron-containing compound used in organic synthesis.
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boron-containing compound with similar applications.
Uniqueness
N-Ethyl-5-methoxy-2-nitro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-ethyl-5-methoxy-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O5/c1-7-17-11-9-13(21-6)10(8-12(11)18(19)20)16-22-14(2,3)15(4,5)23-16/h8-9,17H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLWJOJVZBIYAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)NCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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